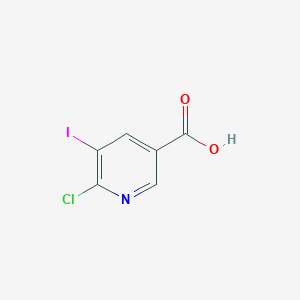

6-Chloro-5-iodonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDTSFRXGYMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624130 | |

| Record name | 6-Chloro-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-87-5 | |

| Record name | 6-Chloro-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 6-Chloro-5-iodonicotinic Acid

Foreword: The Critical Role of Physicochemical Characterization in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with rigorous scientific investigation. The physical properties of an Active Pharmaceutical Ingredient (API) are not mere data points; they are the fundamental determinants of its behavior, influencing everything from formulation design and manufacturing processes to bioavailability and therapeutic efficacy.[][2][3] A comprehensive understanding of an API's solid-state characteristics, such as solubility, melting point, and crystalline structure, is paramount for de-risking development and ensuring the creation of a safe, stable, and effective medicinal product.[3][4]

This guide provides an in-depth examination of the physical properties of 6-Chloro-5-iodonicotinic acid, a halogenated pyridine carboxylic acid derivative of interest to researchers in medicinal chemistry and drug development. As a substituted nicotinic acid, its structure presents a unique combination of functionalities that govern its intermolecular interactions and macroscopic properties. We will delve into the known characteristics of this compound, provide detailed methodologies for its empirical analysis, and offer expert insights into the practical implications of these properties for the scientific community.

Core Molecular and Physical Attributes

This compound is a crystalline solid at ambient conditions. Its core structure, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and an iodine atom, dictates its fundamental physical constants.

| Property | Value | Source & Notes |

| Molecular Formula | C₆H₃ClINO₂ | Derived from structure |

| Molecular Weight | 283.45 g/mol | Calculated |

| CAS Number | 59782-87-5 | Chemical Abstract Service |

| Appearance | White to off-white crystalline powder | Typical for this class of compounds |

| Melting Point (°C) | 196-198 | [5] Experimental value, indicating a relatively high lattice energy. |

| Boiling Point (°C) | 411.8 ± 45.0 | [5] Predicted value. High boiling point is expected due to strong intermolecular hydrogen bonding. |

| Density (g/cm³) | 2.193 ± 0.06 | [5] Predicted value at 20°C. The high density is attributed to the presence of heavy halogen atoms (Cl and I). |

| pKa | 2.89 ± 0.10 | [5] Predicted value. The acidic nature is primarily due to the carboxylic acid group, with its acidity influenced by the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen. |

The melting point is a critical indicator of the purity and the strength of the crystal lattice. A sharp melting range of 196-198°C suggests a well-ordered, crystalline material with significant intermolecular forces, primarily hydrogen bonding from the carboxylic acid dimers and potential halogen bonding interactions.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an API is a cornerstone property that directly impacts its absorption and bioavailability in oral dosage forms.[][6] For this compound, solubility is expected to be highly dependent on the pH of the medium due to the ionizable carboxylic acid group.

Anticipated Solubility Behavior

-

Aqueous Solubility: As a carboxylic acid, its solubility in aqueous media will be low at acidic pH (below its pKa), where it exists predominantly in its neutral, less polar form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.

-

Organic Solvent Solubility: The molecule possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (halogenated aromatic ring) regions. Therefore, it is expected to have limited solubility in non-polar solvents and moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding (e.g., alcohols, DMSO, DMF).

Experimental Protocol for Equilibrium Solubility Determination

To provide a self-validating system for solubility assessment, the shake-flask method is the gold standard. This protocol is designed to determine the thermodynamic equilibrium solubility, which is essential for Biopharmaceutics Classification System (BCS) assessment.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

pH 1.2 buffer (e.g., 0.1 M HCl)

-

pH 4.5 buffer (e.g., acetate buffer)

-

pH 6.8 buffer (e.g., phosphate buffer)

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile)

-

Calibrated pH meter

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge and/or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API.

Methodology:

-

Preparation: Add an excess amount of this compound to vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach a plateau in concentration.

-

Sample Collection & Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved API from the solid material. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically compatible syringe filter.

-

Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of the dissolved API.

-

pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.

Below is a workflow diagram for this process:

Caption: Experimental workflow for equilibrium solubility determination.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

Predicted Chemical Shifts (δ): The proton at the C2 position (H-2) and the proton at the C4 position (H-4) are in different chemical environments. Due to the electron-withdrawing nature of the adjacent nitrogen and the carboxylic acid group, H-2 would be expected to appear further downfield (higher ppm) than H-4. Both signals would likely appear in the 8.0-9.0 ppm range, characteristic of protons on an electron-deficient pyridine ring.

-

Predicted Multiplicity: The two protons are separated by three bonds (H-C2-C3-C4-H). They should therefore exhibit meta-coupling, appearing as two distinct doublets with a small coupling constant (J), typically around 2-3 Hz.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the molecule.

-

Predicted Chemical Shifts (δ):

-

Carboxylic Carbon (C=O): ~165-175 ppm.

-

Aromatic Carbons: The five carbons of the pyridine ring would appear in the aromatic region (~120-160 ppm). The carbons directly attached to the electronegative chlorine (C-6) and nitrogen (C-2) atoms would be shifted downfield. The carbon attached to the iodine (C-5) would be shifted upfield relative to a C-H due to the heavy atom effect. The carbon attached to the carboxylic acid group (C-3) would also be distinct.

-

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

Key Predicted Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1730 cm⁻¹. Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.[7]

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-I Stretches: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively without comparative analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Expected Observations (Electron Impact - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 283 (for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O) would be expected, confirming the molecular weight. The presence of chlorine would give a characteristic M+2 peak at m/z = 285 with an intensity of about one-third of the M⁺ peak.

-

Key Fragmentation Pathways: Common fragmentation would involve the loss of neutral molecules or radicals.

-

Loss of •OH (M-17): A peak at m/z = 266.

-

Loss of •COOH (M-45): A peak at m/z = 238.[8]

-

Loss of •Cl: A peak at m/z = 248.

-

Loss of •I: A peak at m/z = 156.

-

-

This logical relationship of spectroscopic techniques provides a self-validating system for structural confirmation.

Sources

- 2. The impact of API properties on product design [manufacturingchemist.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Active Pharmaceutical Ingredients (APIs) and Drug Development | Blog | Biosynth [biosynth.com]

- 5. This compound CAS#: 59782-87-5 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Intermediate: A Technical Guide to 6-Chloro-5-iodonicotinic Acid in Modern Drug Discovery

For Immediate Release

A deep dive into the chemical versatility and strategic importance of 6-Chloro-5-iodonicotinic acid (CAS 59782-87-5), this technical guide serves as an essential resource for researchers, scientists, and professionals in the field of drug development. Authored from the perspective of a Senior Application Scientist, this document elucidates the synthesis, characterization, and critical applications of this pivotal building block, with a particular focus on its role in the generation of novel kinase inhibitors.

Introduction: The Unseen Potential of a Dihalogenated Pyridine

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The strategic functionalization of this core structure is paramount in modulating the pharmacological profile of a molecule. This compound emerges as a particularly valuable intermediate due to its unique arrangement of reactive sites. The presence of a carboxylic acid, a chloro group, and an iodo group on the pyridine ring offers a trifecta of opportunities for chemical modification. This guide will explore how the distinct reactivity of the chloro and iodo substituents can be leveraged through modern synthetic methodologies to construct complex molecular architectures, particularly those relevant to oncology and other therapeutic areas.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 59782-87-5 | [3] |

| Molecular Formula | C₆H₃ClINO₂ | [3] |

| Molecular Weight | 283.45 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 196-198 °C | [3] |

| Boiling Point (Predicted) | 411.8 ± 45.0 °C | [3] |

| Density (Predicted) | 2.193 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.89 ± 0.10 | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyridine ring.[4]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress. A typical mobile phase might consist of an acetonitrile and water gradient with an acid modifier like formic or phosphoric acid.[5]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of the related 6-chloronicotinic acid shows a characteristic fragmentation pattern that can be used as a reference.[6]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with readily available precursors. A common and effective route involves the oxidation of 2-chloro-3-iodo-5-picoline.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 2-Chloro-3-iodo-5-picoline [7]

-

Diazotization: Dissolve 3-Amino-2-chloro-5-methylpyridine in concentrated hydrochloric acid and cool the solution to -15 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below -10 °C. Stir the reaction mixture for 15 minutes.

-

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide in water dropwise, keeping the temperature below -5 °C. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 3 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11. Extract the product with dichloromethane. Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield 2-chloro-3-iodo-5-picoline.

Part B: Synthesis of this compound [3]

-

Oxidation: Dissolve 2-chloro-3-iodo-5-methylpyridine in water and heat to 80 °C until fully dissolved. Add potassium permanganate in portions. Heat the reaction mixture to reflux at 100 °C for 3 hours.

-

Filtration and Isolation: Upon completion of the reaction, filter the hot solution through Celite. Wash the filter cake with hot water.

-

Purification: Combine the filtrates, concentrate to half the original volume, and cool to 0 °C. Adjust the pH to isolate the crude product. The crude this compound can be further purified by recrystallization.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile scaffold for the synthesis of complex drug candidates.[8] The differential reactivity of the C-Cl and C-I bonds is key to its strategic application. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, than the C-Cl bond.[9][10][11] This allows for selective functionalization at the 5-position, followed by a subsequent coupling reaction at the 6-position under more forcing conditions. This sequential, regioselective approach is a powerful tool for building molecular diversity.

Targeting Kinase Signaling Pathways

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[12] Many kinase inhibitors are designed to be ATP-competitive, and heterocyclic scaffolds like pyridine and quinoline are adept at mimicking the purine ring of ATP.[13] The ability to introduce diverse substituents onto the this compound core allows for the fine-tuning of interactions within the ATP-binding pocket of a target kinase, thereby optimizing potency and selectivity.

For instance, the BRAF kinase, a key component of the MAPK signaling pathway, is a major target in melanoma.[4] Approved inhibitors like Vemurafenib and Dabrafenib feature complex aromatic systems that could be constructed using intermediates derived from functionalized pyridines.[4][14] The synthesis of analogs of these drugs often involves the coupling of various heterocyclic and aromatic fragments, a process for which this compound is an ideal starting point.[3][15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, established synthetic route, and, most importantly, its versatile reactivity make it a cornerstone for the development of novel therapeutics. The ability to perform regioselective cross-coupling reactions opens up a vast chemical space for the creation of libraries of compounds aimed at high-value targets such as protein kinases. As the demand for more potent and selective drugs continues to grow, the importance of intelligently designed building blocks like this compound will only increase.

References

-

Alves, M. F., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC NIH. [Link]

-

Alves, M. F., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloronicotinic acid. PubChem. [Link]

-

SIELC Technologies. (2018). 6-Chloronicotinic acid. SIELC Technologies. [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chloronicotinic acid. NIST WebBook. [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

-

Popat, K. H., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-155. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

G. A. Molander, et al. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 45(21), 3484-8. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid.

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

-

Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

-

ResearchGate. (2025). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. ResearchGate. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

NIH. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH. [Link]

-

MDPI. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. MDPI. [Link]

-

PMC - NIH. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH. [Link]

-

PubMed. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. PubMed. [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

-

PubMed Central. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. PubMed Central. [Link]

-

MDPI. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. [Link]

-

New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. New Drug Approvals. [Link]

Sources

- 1. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

solubility of 6-Chloro-5-iodonicotinic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-5-iodonicotinic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key halogenated heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility profile in various organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It delves into the theoretical principles governing its dissolution, presents solubility data derived from key structural analogs, provides a detailed experimental protocol for accurate solubility determination, and discusses the practical implications for researchers in drug development.

Introduction and Physicochemical Profile

This compound (CAS: 59782-87-5) is a substituted pyridine carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a pyridine ring, and two different halogen substituents (chlorine and iodine), creates a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding these properties is the first step in predicting its behavior in different solvent environments.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 59782-87-5 | [1][2][3][4] |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [1] |

| Melting Point | 196-198 °C | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Predicted pKa | 2.89 ± 0.10 | [1] |

The relatively high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid moieties and potential halogen interactions. These strong crystal lattice forces must be overcome by solvent-solute interactions for dissolution to occur, a central challenge in solubilizing this molecule.

Theoretical Framework of Solubility

The solubility of this compound is dictated by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" provides a foundational but simplified view. A more nuanced understanding requires considering specific intermolecular forces.

The diagram below illustrates the primary interaction points on the molecule and how they engage with different solvent types.

Caption: Intermolecular forces between the solute and various solvent types.

-

Carboxylic Acid Group (-COOH): This is the primary driver of interaction with polar solvents. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This makes it highly favorable for interaction with polar protic solvents like ethanol and methanol.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom acts as a hydrogen bond acceptor, further enhancing solubility in protic solvents.

-

Halogen Substituents (-Cl, -I): The electronegative chlorine atom allows for dipole-dipole interactions. The large, polarizable iodine atom primarily contributes to van der Waals forces. These groups increase the molecule's lipophilicity and molecular weight.

Quantitative Solubility Data (Analog-Based)

Table 1: Solubility Profile of 6-Chloronicotinic Acid

| Solvent | Type | Solubility | Temperature | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Ambient | [5][6][7] |

| Methanol | Polar Protic | Soluble | Ambient | [5][6][7] |

| Ethanol | Polar Protic | Soluble | Ambient | [5][6][7] |

| Water | Polar Protic | 2 mg/mL | 20 °C | [5][6][7] |

| Chloroform | Nonpolar | Slightly Soluble | Ambient | [5][6][7] |

Expert Extrapolation for this compound:

The addition of a large iodine atom at the 5-position is expected to decrease the solubility of the target compound compared to the data presented for 6-Chloronicotinic acid in Table 1. The reasoning is twofold:

-

Increased Molecular Weight: The molecular weight increases significantly from 157.55 g/mol to 283.45 g/mol . This increase in mass and size generally leads to lower solubility, all other factors being equal.

-

Increased Crystal Lattice Energy: The iodine atom can participate in stronger van der Waals and potentially halogen bonding within the crystal structure. This increases the energy required for a solvent to break apart the solid lattice, thus lowering solubility.

Therefore, while this compound is expected to be most soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol, its quantitative solubility will likely be lower than that of its non-iodinated counterpart. It is predicted to have very poor solubility in nonpolar solvents.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, the industry-standard shake-flask method is recommended.[8] This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[9]

Causality Behind the Method:

This protocol is designed as a self-validating system. The extended equilibration time ensures that the measurement reflects a true thermodynamic equilibrium, not a transient kinetic state.[5] The use of a calibration curve with a validated analytical method like HPLC-UV ensures accurate quantification, while the final filtration step guarantees that only the dissolved analyte is measured.[10]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation of Vials:

-

To several 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a portion of the supernatant using a pipette.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical for accuracy.

-

-

Quantification (HPLC-UV):

-

Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known high concentration. Create a series of calibration standards by serial dilution.

-

Analysis: Inject the calibration standards and the filtered sample (which may require dilution to fall within the calibration range) into an HPLC system equipped with a UV detector.

-

Calculation: Plot the peak area from the UV chromatogram versus the concentration of the standards to generate a linear calibration curve. Use the equation of the line to calculate the exact concentration of the dissolved compound in the filtered sample.

-

-

Reporting:

-

Report the final solubility in mg/mL or mM, specifying the solvent and the temperature at which the measurement was made.

-

Practical Applications in Drug Development

-

Reaction Chemistry: Knowledge of solubility in solvents like DMF, THF, or Dichloromethane is crucial for selecting appropriate conditions for synthetic transformations, ensuring reactants are in the solution phase.

-

Compound Screening: For high-throughput screening (HTS), compounds are typically dissolved in DMSO. Knowing the maximum solubility in DMSO is essential to prevent compound precipitation in assay plates, which can lead to false-negative results.[5]

-

Formulation Development: Solubility data in various pharmaceutically acceptable solvents (e.g., ethanol) is a prerequisite for developing liquid formulations for preclinical studies. Poor solubility often signals future challenges in achieving adequate bioavailability.

Conclusion

While direct quantitative solubility data for this compound remains elusive in published literature, a robust scientific understanding can be constructed through its physicochemical properties and analysis of its structural analog, 6-Chloronicotinic acid. The compound is predicted to have the highest solubility in polar aprotic and polar protic solvents, driven by strong hydrogen bonding interactions. For researchers requiring precise data, the detailed shake-flask protocol provided herein offers a reliable method for experimental determination. This guide serves as a foundational resource for scientists and developers, enabling informed decisions in synthesis, screening, and formulation involving this important chemical entity.

References

- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.

- Al-Obaidi, H., & Bucko, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Martinez, M. N., & Amidon, G. L. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

- Gonçalves, L. M., & da Piedade, M. E. M. (2008). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

-

Chemsigma. This compound [ 59782-87-5 ]. [Online] Available at: [Link]

-

Titan Scientific. This compound. [Online] Available at: [Link]

-

PubChem. 6-Chloronicotinic acid. [Online] Available at: [Link]

Sources

- 1. This compound CAS#: 59782-87-5 [amp.chemicalbook.com]

- 2. 59782-87-5 this compound [chemsigma.com]

- 3. This compound-景明化工股份有限公司 [echochemical.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]

- 6. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 7. 5326-23-8 | CAS DataBase [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. refp.cohlife.org [refp.cohlife.org]

- 10. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]

- 11. researchgate.net [researchgate.net]

6-Chloro-5-iodonicotinic acid molecular weight and formula

An In-Depth Technical Guide to 6-Chloro-5-iodonicotinic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development. The document details its core chemical and physical properties, outlines a representative synthetic pathway and purification protocol, and explores its strategic importance as a versatile building block in medicinal chemistry. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a critical resource for its application in the synthesis of novel chemical entities.

Introduction: A Key Heterocyclic Building Block

This compound is a substituted pyridine carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group, a chlorine atom, and an iodine atom at specific positions. This unique combination of functional groups makes it a highly versatile reagent, offering multiple reactive sites for chemical modification. The presence of halogens, particularly chlorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability and binding affinity.[1][2] This guide provides an in-depth look at the foundational data, synthesis, and strategic applications of this important compound.

Core Physicochemical and Identity Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a research setting. The data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClINO₂ | [3] |

| Molecular Weight | 283.45 g/mol | [3] |

| CAS Number | 59782-87-5 | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 196-198 °C | [3] |

| Boiling Point (Predicted) | 411.8 ± 45.0 °C | [3] |

| Density (Predicted) | 2.193 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.89 ± 0.10 | [3] |

Synthesis and Purification Workflow

The reliable synthesis and purification of starting materials are critical for the success of any multi-step chemical synthesis campaign. The methodologies must be robust, scalable, and yield a product of high purity to avoid complications in subsequent reactions.

Representative Synthesis Pathway

A common and practical method for preparing this compound involves the oxidation of 2-chloro-3-iodo-5-picoline (2-chloro-3-iodo-5-methylpyridine).[3]

Rationale for Pathway Selection: This pathway is often selected due to the commercial availability of the starting picoline derivative. Oxidation of a methyl group on an electron-deficient pyridine ring to a carboxylic acid is a standard and well-documented transformation in organic chemistry. This method avoids more hazardous or environmentally challenging reagents that may be required for other synthetic routes.[4]

Caption: High-level workflow for the synthesis and purification of this compound.

Self-Validating Purification Protocol

Achieving high purity is essential for an intermediate, as impurities can interfere with downstream reactions. A purification method based on recrystallization is highly effective for crystalline solids like this compound. This protocol is self-validating because the final purity is confirmed by an independent analytical method (e.g., HPLC), and the consistent melting point of the purified product serves as an indicator of purity.

Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system. For related compounds like 6-chloronicotinic acid, methanol is an effective recrystallization solvent.[5][6] The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture to reflux with stirring until all the solid dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and maintain reflux for 5-10 minutes. The activated carbon adsorbs colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. For maximum yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent. The final product should be a pure, crystalline solid. A purity of >99.5% is often achievable with this method.[5]

Strategic Role in Drug Discovery

The molecular architecture of this compound provides three distinct points for chemical modification, making it a powerful building block for creating libraries of complex molecules.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound CAS#: 59782-87-5 [amp.chemicalbook.com]

- 4. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 5. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 6. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of 6-Chloro-5-iodonicotinic Acid: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the expected spectroscopic characteristics of 6-Chloro-5-iodonicotinic acid. As a specialized halogenated pyridine derivative, its unambiguous structural confirmation is paramount for applications in medicinal chemistry and materials science. This document is structured to provide not only the anticipated spectral data but also the underlying principles and field-proven experimental protocols for acquiring such data.

Disclaimer: As of the latest literature review, publicly accessible, experimentally verified spectra for this compound are not available. The data presented herein are predicted values based on established spectroscopic principles and data from structurally analogous compounds. These predictions are intended to serve as a reference for researchers in identifying and characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

High-quality NMR spectra are contingent upon meticulous sample preparation.[1][2] The following protocol outlines the standard procedure for acquiring spectra for a solid organic compound like this compound.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR using an analytical balance.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like carboxylic acids. Chloroform-d (CDCl₃) can also be used.[1]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a homogenous solution.[3]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.[4]

-

Sample Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[3]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue and a suitable solvent (e.g., isopropanol) to remove any fingerprints or dust before inserting it into the spectrometer.[5]

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer. The residual solvent peak (e.g., ~2.50 ppm for DMSO-d₅) can be used as an internal reference.[2]

Predicted ¹H NMR Data

The structure of this compound presents a simple aromatic region with two non-equivalent protons. Their chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the substituents.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.9 - 9.1 | Doublet (d) | ~2.0 - 2.5 | Proton ortho to the ring nitrogen and meta to the carboxylic acid. |

| H-4 | ~8.4 - 8.6 | Doublet (d) | ~2.0 - 2.5 | Proton meta to both the ring nitrogen and the carboxylic acid. |

| COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - | Carboxylic acid proton. |

Interpretation:

-

H-2: This proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the carboxylic acid group.

-

H-4: This proton is also in a deshielded environment but is generally found slightly upfield compared to H-2.

-

Coupling: The two aromatic protons (H-2 and H-4) are meta to each other, which typically results in a small coupling constant (⁴JHH) in the range of 2-3 Hz.

-

Carboxylic Acid Proton: The acidic proton will appear as a broad singlet at a very downfield chemical shift, and its position can be concentration-dependent.

Predicted ¹³C NMR Data

Broadband proton-decoupled ¹³C NMR will show six distinct signals corresponding to each unique carbon atom in the molecule.[6]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~165 - 170 | Carboxylic Acid Carbonyl |

| C-6 | ~152 - 156 | Carbon bearing the Chlorine |

| C-2 | ~150 - 154 | Carbon adjacent to Nitrogen |

| C-4 | ~145 - 149 | CH Carbon |

| C-3 | ~130 - 135 | Carbon bearing the Carboxylic Acid |

| C-5 | ~95 - 105 | Carbon bearing the Iodine |

Interpretation:

-

Carbonyl Carbon (C=O): As is typical for carboxylic acids, this carbon will be the most downfield signal.

-

Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon attached to the highly electronegative chlorine (C-6) and the carbon adjacent to the nitrogen (C-2) are expected at the downfield end of the aromatic region.

-

Iodine-Substituted Carbon (C-5): The "heavy atom effect" of iodine is expected to shift the C-5 signal significantly upfield compared to other aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

Experimental Protocol: KBr Pellet Method

For solid samples, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.[7]

Methodology:

-

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to eliminate moisture, which has strong IR absorption bands.[7]

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a very fine powder.[8]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure a homogenous dispersion.[8][9]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[7] This should form a thin, transparent, or translucent pellet.

-

Background Collection: Run a background spectrum using a pellet made of pure KBr to account for any atmospheric or instrumental interferences.[8]

-

Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer) |

| ~1600 - 1580 | Medium | C=C / C=N Stretch | Aromatic Ring |

| ~1450 - 1400 | Medium | C=C / C=N Stretch | Aromatic Ring |

| ~1300 - 1200 | Medium | C-O Stretch | Carboxylic Acid |

| ~950 - 900 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid (dimer) |

| ~850 - 750 | Medium-Strong | C-H Bend (out-of-plane) | Aromatic Ring |

| ~800 - 600 | Medium | C-Cl Stretch | Chloro-aromatic |

Interpretation:

-

O-H Stretch: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is the definitive signal for the carbonyl group of the carboxylic acid.[10]

-

Aromatic Stretches: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyridine ring.[5]

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain complex vibrations, including C-O stretching, O-H bending, and C-Cl stretching, which are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is ideal for analyzing polar, thermally labile molecules by transferring them from solution to the gas phase as ions with minimal fragmentation.[11][12]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Ionization: A high voltage (typically 2-5 kV) is applied to the capillary needle, causing the sample solution to form a fine spray of charged droplets.

-

Desolvation: A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the analyte.[11]

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio and detected. The analysis can be done in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

Predicted Mass Spectrometry Data

Molecular Weight: 283.45 g/mol (C₆H₃ClINO₂)

Expected Ionization:

-

Positive Mode: [M+H]⁺ at m/z 284.9

-

Negative Mode: [M-H]⁻ at m/z 282.9

Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion. The ratio of the [M]⁺ peak (containing ³⁵Cl) to the [M+2]⁺ peak (containing ³⁷Cl) will be approximately 3:1.

Predicted Major Fragments: Fragmentation provides structural clues. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.

| Fragment m/z (for ³⁵Cl) | Loss | Formula of Fragment |

| 238.9 | -COOH (45 u) | C₅H₃ClIN⁺ |

| 203.9 | -COOH, -Cl (80 u) | C₅H₃IN⁺ |

| 157.9 | -I (127 u) | C₆H₃ClNO₂⁺ |

| 111.9 | -I, -COOH (172 u) | C₅H₃ClN⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak should be clearly visible, and its isotopic distribution will confirm the presence of one chlorine atom.

-

Loss of Carboxylic Group: A very common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), which would result in a significant peak at m/z 238.9.[2]

-

Halogen Loss: Cleavage of the C-I or C-Cl bonds will also occur. Due to the weaker C-I bond, the loss of an iodine radical is a probable fragmentation pathway.

Workflow Visualizations

NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis.

FT-IR Spectroscopy (KBr) Workflow

Caption: Workflow for FT-IR analysis via KBr pellet.

ESI-MS Workflow

Caption: Workflow for ESI-MS analysis.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

-

Abo, H. KBr Pellet Method. Shimadzu. [Link]

-

University of the West Indies, Mona Campus. Sample preparation for FT-IR. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

Wills, G. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

Adaway, J. E., & Keevil, B. G. (2012). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry and Laboratory Medicine. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3-12. [Link]

-

Metaclass. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of IR Absorptions. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

Sources

- 1. This compound(59782-87-5) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 4. 6-Chloronicotinic acid [webbook.nist.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. prepchem.com [prepchem.com]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. whitman.edu [whitman.edu]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. 6-Chloronicotinic acid [webbook.nist.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical structure and IUPAC name of 6-Chloro-5-iodonicotinic acid

An In-Depth Technical Guide to 6-Chloro-5-iodonicotinic Acid: Synthesis, Properties, and Applications in Pharmaceutical Research

Introduction

This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its strategic placement of chloro, iodo, and carboxylic acid functional groups on the pyridine ring makes it a versatile intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its chemical identity, detailed synthesis protocols, physicochemical properties, and its significant role as a precursor in the development of novel therapeutic agents, aimed at researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

IUPAC Name: 6-chloro-5-iodopyridine-3-carboxylic acid[1]

Synonyms: 6-Chloro-5-iodo-3-pyridinecarboxylic acid, 5-Iodo-6-chloronicotinic acid[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The key physical and chemical properties of this compound are summarized in the table below. These parameters are essential for designing reaction conditions, purification strategies, and for assessing the compound's stability.

| Property | Value | Source |

| CAS Number | 59782-87-5 | [1] |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 196-198 °C | [1] |

| Boiling Point (Predicted) | 411.8 ± 45.0 °C | [1] |

| Density (Predicted) | 2.193 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.89 ± 0.10 | [1] |

Comprehensive Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route involves the oxidation of its precursor, 2-chloro-3-iodo-5-picoline.

Synthesis Workflow:

Caption: Overall synthesis workflow from the starting amine.

Part 1: Synthesis of 2-Chloro-3-iodo-5-picoline (Precursor)

The precursor is synthesized from 3-Amino-2-chloro-5-methylpyridine via a Sandmeyer reaction. This classic transformation is a reliable method for introducing an iodo group onto an aromatic ring.

Experimental Protocol:

-

Diazotization: Dissolve 3-Amino-2-chloro-5-methylpyridine (3.51 mmol) in a concentrated aqueous solution of hydrochloric acid (37%, 4 mL). Cool the solution to -15 °C in an appropriate bath.[2]

-

Add a solution of sodium nitrite (5.26 mmol) in water (10 mL) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir the resulting mixture at this temperature for 15 minutes to ensure complete formation of the diazonium salt.[2]

-

Iodination (Sandmeyer Reaction): Prepare a solution of potassium iodide (10.52 mmol) in water (10 mL). Add this solution dropwise to the diazonium salt mixture, maintaining the temperature below -5 °C.[2]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[2]

-

Work-up and Purification: Quench the reaction by slowly adding a 10 N aqueous sodium hydroxide solution until the pH reaches 11. Extract the product with dichloromethane (3 x 30 mL).[2]

-

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[2]

-

Purify the resulting residue by column chromatography on silica gel (ethyl acetate/cyclohexane, 2/8, v/v) to yield 2-chloro-3-iodo-5-methylpyridine as a yellow solid (93% yield).[2]

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization step is performed at sub-zero temperatures because diazonium salts are highly unstable and can decompose explosively at higher temperatures.

-

Potassium Iodide: KI serves as the iodide source. The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt in the Sandmeyer reaction.

-

Basic Quench: The addition of NaOH neutralizes the strong acid used in the diazotization step and ensures the product is in its free base form for efficient extraction into an organic solvent.

Part 2: Synthesis of this compound

This step involves the oxidation of the methyl group of the picoline precursor to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation.

Experimental Protocol:

-

Dissolution: Dissolve 2-chloro-3-iodo-5-methylpyridine (15.8 mmol) in water (160 mL). Heat the mixture to 80 °C to ensure complete dissolution.[3]

-

Oxidation: Add potassium permanganate (39.5 mmol) in batches to the heated solution. After the addition is complete, heat the reaction mixture to reflux (100 °C) for 3 hours.[3]

-

Filtration: Upon completion, filter the hot reaction solution through Celite 545 to remove the manganese dioxide byproduct. Wash the filter cake with hot water (3 x 20 mL) to recover any adsorbed product.[3]

-

Isolation and Purification: Combine the filtrates and concentrate the volume by half. Cool the solution to 0 °C. Adjust the pH to isolate the carboxylic acid, which will precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry to obtain this compound.[3]

Causality Behind Experimental Choices:

-

Potassium Permanganate (KMnO₄): This strong oxidizing agent is effective for converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction proceeds through a series of oxidative steps.

-

Heating to Reflux: The oxidation requires significant energy input to proceed at a reasonable rate, hence the need for heating to reflux.

-

Filtration through Celite: Manganese dioxide (MnO₂), a brown solid, is an insoluble byproduct of the permanganate oxidation. Filtering the hot solution through a pad of Celite effectively removes this fine particulate matter.

-

pH Adjustment: The product, a carboxylic acid, is soluble in its carboxylate salt form at basic or neutral pH. Acidification of the solution protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate, allowing for its isolation.

Reactivity and Spectroscopic Characterization

The reactivity of this compound is dictated by its three functional groups. The carboxylic acid can undergo esterification or amidation. The chloro and iodo substituents are on an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic substitution. Furthermore, the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon bond formation.

Characterization of the final product relies on standard spectroscopic techniques. While specific spectra are proprietary, chemical databases confirm the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[4] These techniques are crucial for confirming the identity and purity of the synthesized material.

-

¹H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring.

-

¹³C NMR: Would confirm the presence of the six unique carbon atoms in the molecule.

-

IR Spectroscopy: Would display a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

-

Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of the compound (283.45 g/mol ).

Application in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but is a high-value intermediate in the synthesis of APIs. Its utility lies in its pre-functionalized scaffold, which allows for the efficient construction of more complex drug candidates.

A notable application is its role as a precursor in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate .[5] This trifluoromethylated compound is a key intermediate for a new class of anti-infective agents.[5] The synthesis involves converting the iodo group of a derivative of this compound to a trifluoromethyl group, a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability. The presence of chlorine on the pyridine ring is a feature found in many FDA-approved drugs, contributing to their biological activity and pharmacokinetic profiles.[6]

Conclusion

This compound is a pivotal chemical intermediate whose value is defined by the synthetic versatility of its functional groups. The robust and well-documented synthesis protocols allow for its reliable production, enabling its use in complex synthetic campaigns. For researchers and scientists in drug development, this compound represents a key starting point for accessing novel chemical entities, particularly in the fields of anti-infectives and other therapeutic areas where halogenated heterocyclic scaffolds are prevalent. A thorough understanding of its synthesis, reactivity, and properties is therefore essential for leveraging its full potential in the advancement of medicinal chemistry.

References

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale . ResearchGate. Available at: [Link]

-

Synthesis of 6-chloronicotinic acid . PrepChem.com. Available at: [Link]

- Preparation method of 6-chloronicotinic acid. Google Patents.

-

6-Chloronicotinic acid . PubChem. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available at: [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 59782-87-5 [amp.chemicalbook.com]

- 4. This compound(59782-87-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 6-Chloro-5-iodonicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 6-Chloro-5-iodonicotinic acid emerges as a scaffold of significant interest. Its unique substitution pattern, featuring two distinct and orthogonally reactive halogen atoms on a biologically relevant nicotinic acid core, presents a versatile platform for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthetic accessibility, its strategic utility in advanced cross-coupling methodologies, and its potential as a foundational element in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and novel anti-infective and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Architectural Advantage: Understanding the this compound Scaffold

This compound is a pyridine-3-carboxylic acid derivative distinguished by the presence of a chlorine atom at the 6-position and an iodine atom at the 5-position. This specific arrangement of functional groups is not a random assortment but a calculated design that offers significant advantages in synthetic and medicinal chemistry.

-

Orthogonal Reactivity: The key to the utility of this molecule lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the 5-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, while leaving the 6-chloro position intact for subsequent transformations.

-

Bioisosteric Potential: The nicotinic acid core is a well-established pharmacophore present in numerous biologically active compounds. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or be converted to other functional groups like amides or esters to modulate pharmacokinetic properties. Halogen atoms themselves can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1][2]

-

Three-Dimensional Vectorial Expansion: The ability to sequentially and selectively modify the 5- and 6-positions, in addition to the 3-position (carboxylic acid), allows for the systematic exploration of chemical space in three dimensions. This is crucial for optimizing the interaction of a molecule with the binding pocket of a biological target.

Synthetic Accessibility and Core Functionalization Strategies

The practical application of any building block in drug discovery is contingent upon its accessibility. This compound can be synthesized from commercially available starting materials. A common route involves the oxidation of 2-chloro-5-iodo-3-methylpyridine.[3] More modern and environmentally benign methods are also being explored, such as the direct catalytic oxidation of 2-chloro-5-methylpyridine followed by iodination.[4]

Key Synthetic Transformations: A Gateway to Molecular Diversity

The true power of the this compound scaffold is unlocked through a series of well-established and robust cross-coupling reactions. These methodologies provide the tools to append a wide array of chemical moieties, thereby generating libraries of diverse compounds for biological screening.

Caption: Sequential functionalization of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the 6-chloro-5-aryl-nicotinic acid.

Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient catalytic cycle. The base is required to activate the boronic acid for transmetalation. The use of a dioxane/water solvent system is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Potential Therapeutic Applications: A Landscape of Opportunity

The structural features of this compound make it an attractive starting point for the development of a wide range of therapeutic agents. The following sections outline key areas where derivatives of this scaffold could make a significant impact.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[5] Many approved kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase domain. The nicotinic acid scaffold is a known "hinge-binder." The ability to introduce diverse substituents at the 5- and 6-positions of the this compound core allows for the optimization of interactions with the solvent-exposed regions of the ATP-binding pocket, which can enhance potency and selectivity.

Potential Kinase Targets:

-

Janus Kinases (JAKs): Inhibitors of the JAK family of tyrosine kinases are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.[6][7] The development of next-generation JAK inhibitors with improved selectivity profiles is an active area of research.

-

p38 MAP Kinase: This kinase is a key regulator of inflammatory cytokine production, making it a target for anti-inflammatory therapies.[1][8] Several p38 inhibitors are in clinical development.

Caption: Design strategy for kinase inhibitors.

GPCR Modulators: Fine-Tuning Cellular Signaling

G-protein coupled receptors are the largest family of membrane proteins and are the targets of a significant portion of all approved drugs.[9] While traditional GPCR drugs are orthosteric ligands that bind to the same site as the endogenous ligand, there is growing interest in allosteric modulators. These molecules bind to a different site on the receptor and can fine-tune the receptor's response to the endogenous ligand, offering the potential for greater selectivity and a better side-effect profile.[10][11] Nicotinic acid itself is the endogenous ligand for the nicotinic acid receptors (e.g., GPR109A), and derivatives of nicotinic acid have been explored as allosteric modulators of other GPCRs, including nicotinic acetylcholine receptors.[10]

Potential GPCR Targets:

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels, but they are also subject to allosteric modulation. Modulators of nAChRs have potential in treating neurological and psychiatric disorders.[10]

-

Other GPCRs: The diverse libraries of compounds that can be generated from this compound could be screened against a wide range of GPCRs to identify novel allosteric modulators.

Anti-Infective and Anti-Inflammatory Agents

The nicotinamide scaffold is found in many compounds with antimicrobial activity.[3][12][13] The ability to introduce a variety of lipophilic and electron-withdrawing/donating groups onto the this compound core could lead to the discovery of novel antibacterial and antifungal agents. Similarly, as discussed in the context of p38 MAP kinase inhibitors, the nicotinic acid scaffold can be a starting point for the development of potent anti-inflammatory agents.[14][15]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its pre-installed and orthogonally reactive halogen atoms, coupled with the inherent biological relevance of the nicotinic acid core, provide a powerful platform for the efficient synthesis of diverse and complex small molecules. The potential applications of this scaffold span a wide range of therapeutic areas, from oncology and immunology to neurology and infectious diseases. As our understanding of the structural requirements for potent and selective drug action continues to evolve, the strategic use of well-designed building blocks like this compound will be instrumental in accelerating the discovery of the next generation of medicines.

References

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Saeed, F. A., & El-Emam, A. A. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC PubMed Central.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Saeed, F. A., & El-Emam, A. A. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.

- Al-Masoudi, N. A., & Al-Sultani, A. A. (2019). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. CORE.

- Bîcu, E., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Scilit.

- Venkatesubramanian, H., et al. (2020). Synthesis, characterization of new nicotinamide-oxazole analogs, and their antimicrobial activity.

- Fucile, S., et al. (2023).

- Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009).

- (2004). Kinase inhibitors.

- Achmatowicz, M., et al. (2009). Practical synthesis of a p38 MAP kinase inhibitor. PubMed.